2-(cyclopentylthio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole
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Overview
Description
2-(cyclopentylthio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole is a complex organic compound that belongs to the class of imidazole derivatives. Imidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a cyclopentylthio group, a nitrophenyl group, and an o-tolyl group attached to the imidazole ring, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentylthio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of Substituents: The cyclopentylthio group can be introduced via a nucleophilic substitution reaction using cyclopentylthiol and an appropriate leaving group on the imidazole ring.
Nitration: The nitrophenyl group can be introduced through a nitration reaction using nitric acid and sulfuric acid.
Tolyl Group Addition: The o-tolyl group can be added through a Friedel-Crafts alkylation reaction using toluene and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(cyclopentylthio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a metal catalyst.
Substitution: The cyclopentylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as thiols, amines, or halides can be used in substitution reactions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include amines.
Substitution: Products will vary depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(cyclopentylthio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitrophenyl group may play a role in electron transfer processes, while the imidazole ring can interact with metal ions or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
2-(cyclopentylthio)-5-(4-nitrophenyl)-1-(o-tolyl)-1H-imidazole: Similar structure but with a different position of the nitro group.
2-(cyclopentylthio)-5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazole: Similar structure but with a different position of the tolyl group.
2-(cyclopentylthio)-5-(3-nitrophenyl)-1-(m-tolyl)-1H-imidazole: Similar structure but with a different position of the tolyl group.
Uniqueness
The unique combination of substituents in 2-(cyclopentylthio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole gives it distinct chemical and biological properties compared to its analogs. The specific arrangement of the cyclopentylthio, nitrophenyl, and o-tolyl groups can influence its reactivity, stability, and interaction with biological targets, making it a compound of interest for further research and development.
Properties
IUPAC Name |
2-cyclopentylsulfanyl-1-(2-methylphenyl)-5-(3-nitrophenyl)imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-15-7-2-5-12-19(15)23-20(16-8-6-9-17(13-16)24(25)26)14-22-21(23)27-18-10-3-4-11-18/h2,5-9,12-14,18H,3-4,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZYRUJGBSGOFRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CN=C2SC3CCCC3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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